REACTION_CXSMILES
|
[CH3:1]I.[Mg].[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:16])[C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1.O>C(OCC)C.O1CCCC1>[OH:16][C:12]([C:9]1[CH:8]=[CH:7][C:6]([O:5][CH3:4])=[CH:11][CH:10]=1)([CH3:1])[C:13]([OH:15])=[O:14]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared in Example 21
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
After adding
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and saturated sodium thiosulfate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvent
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)(C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |